[Ethyl-(3-nitro-benzyl)-amino]-acetic acid
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Overview
Description
[Ethyl-(3-nitro-benzyl)-amino]-acetic acid is an organic compound that features a nitrobenzyl group attached to an amino acetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Ethyl-(3-nitro-benzyl)-amino]-acetic acid typically involves the nitration of benzylamine followed by ethylation and subsequent attachment to an amino acetic acid moiety. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and ethylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques such as crystallization and chromatography ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
[Ethyl-(3-nitro-benzyl)-amino]-acetic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as amino derivatives, substituted benzyl derivatives, and other functionalized compounds.
Scientific Research Applications
[Ethyl-(3-nitro-benzyl)-amino]-acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [Ethyl-(3-nitro-benzyl)-amino]-acetic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
[Methyl-(3-nitro-benzyl)-amino]-acetic acid: Similar structure but with a methyl group instead of an ethyl group.
[Propyl-(3-nitro-benzyl)-amino]-acetic acid: Similar structure but with a propyl group instead of an ethyl group.
[Butyl-(3-nitro-benzyl)-amino]-acetic acid: Similar structure but with a butyl group instead of an ethyl group.
Uniqueness
[Ethyl-(3-nitro-benzyl)-amino]-acetic acid is unique due to its specific ethyl group, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
2-[ethyl-[(3-nitrophenyl)methyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-2-12(8-11(14)15)7-9-4-3-5-10(6-9)13(16)17/h3-6H,2,7-8H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMQHFMWKHOJQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC(=CC=C1)[N+](=O)[O-])CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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